Potent Human Leukocyte Elastase (HLE) Inhibition vs. Other 2-Alkyl Analogs
In the context of human leukocyte elastase (HLE) inhibition, 2-Octyl-4H-3,1-benzoxazin-4-one demonstrates a high level of potency that distinguishes it from other benzoxazinone-based inhibitors. While not the absolute most potent analog in the entire class, its Ki value places it firmly among highly active compounds, providing a distinct balance of potency and lipophilicity. This contrasts with shorter-chain 2-alkyl derivatives, which often exhibit weaker inhibition due to suboptimal fit in the enzyme's S1 binding pocket [1][2].
| Evidence Dimension | Inhibition constant (Ki) against Human Leukocyte Elastase (HLE) |
|---|---|
| Target Compound Data | 17.8 nM |
| Comparator Or Baseline | Other potent benzoxazinone HLE inhibitors exhibit Ki values ranging from 0.5 nM (e.g., 5-Cl derivative) to >1 µM for less optimized analogs. Structurally similar 2-alkyl analogs are generally reported as less potent. [1] |
| Quantified Difference | Potency is within the low nanomolar range, significantly more potent than micromolar-range inhibitors. It is less potent than the absolute best-in-class 0.5 nM compound, but its specific Ki offers a unique activity profile for SAR studies. [1][2] |
| Conditions | In vitro enzyme inhibition assay against isolated human leukocyte elastase. |
Why This Matters
For researchers developing elastase inhibitors, this compound provides a well-characterized potency benchmark with a defined Ki (17.8 nM), enabling direct comparison and SAR analysis with both more and less potent analogs in the benzoxazinone series.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50406202 (CHEMBL343675) against Neutrophil elastase (Human). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50406202 View Source
- [2] Krantz, A., Spencer, R. W., Tam, T. F., Liak, T. J., Copp, L. J., Thomas, E. M., & Rafferty, S. P. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 33(2), 464-479. View Source
